
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a methylbenzoate core. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride typically involves the following steps:
Starting Material: The process begins with 2-methylbenzoic acid.
Esterification: The 2-methylbenzoic acid is esterified to form methyl 2-methylbenzoate.
Nitration: The methyl 2-methylbenzoate undergoes nitration to introduce a nitro group at the 5-position, yielding methyl 5-nitro-2-methylbenzoate.
Reduction: The nitro group is then reduced to an amino group, forming methyl 5-amino-2-methylbenzoate.
Hydrazinecarbonylation: The amino group is reacted with hydrazinecarboxylic acid to form the hydrazinecarbonyl derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include controlled temperatures, precise reagent concentrations, and efficient purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group or other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(aminocarbonyl)-2-methylbenzoate: Similar structure but with an amino group instead of hydrazinecarbonyl.
Methyl 5-(hydrazinecarbonyl)-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-(hydrazinecarbonyl)-3-methylbenzoate: Similar structure but with the hydrazinecarbonyl group at a different position.
Uniqueness
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazinecarbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H13ClN2O3 |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
methyl 5-(hydrazinecarbonyl)-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-6-3-4-7(9(13)12-11)5-8(6)10(14)15-2;/h3-5H,11H2,1-2H3,(H,12,13);1H |
Clé InChI |
ORBXITAYBWDUJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NN)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)
![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)
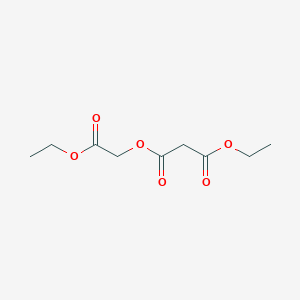

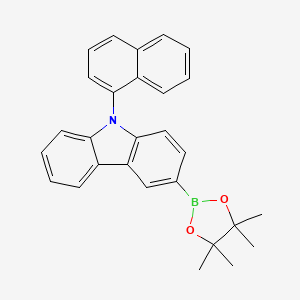
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
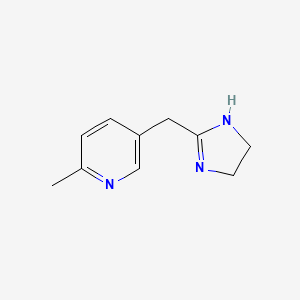

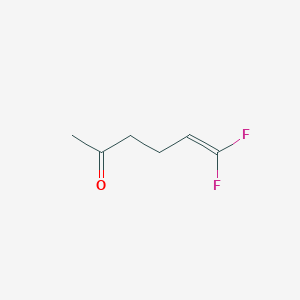
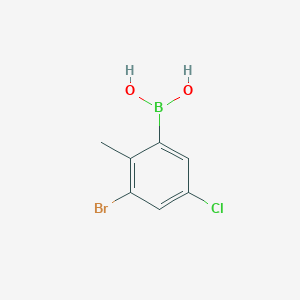
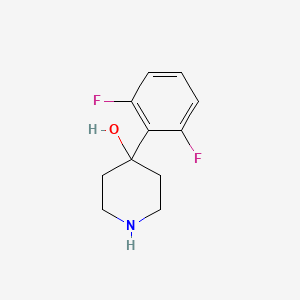
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
